2-(Dimethylamino)propanamide
Description
Contextual Significance and Historical Perspectives within Amide Chemistry
The historical context of amide chemistry is rich and foundational to modern organic chemistry. The term "amide" itself has roots in the 19th century, with early chemists recognizing this functional group's prevalence in both naturally occurring substances and synthetic compounds. epa.gov Amides are characterized by a carbonyl group bonded to a nitrogen atom and are fundamental to the structure of proteins, where the amide linkage is known as a peptide bond. wikipedia.orgwikipedia.org The stability of the amide bond is a key feature, rendering it resistant to hydrolysis under physiological conditions, a property crucial for maintaining the structural integrity of proteins. wikipedia.org
The study of amino acids, the building blocks of proteins, also has a long history, with the first amino acid, asparagine, being isolated in the early 19th century. wikipedia.org The recognition that proteins are polymers of amino acids linked by peptide bonds was a major milestone in biochemistry, proposed independently by Emil Fischer and Franz Hofmeister in 1902. wikipedia.org
Within this historical framework, the synthesis and study of specific amino acid derivatives like 2-(Dimethylamino)propanamide represent a more contemporary area of research. The introduction of a dimethylamino group to the alpha-position of propanamide, which is derived from alanine (B10760859), creates a tertiary amine, significantly influencing the molecule's basicity and reactivity compared to its primary amine precursor. The development of synthetic methods to create such substituted amino acid amides has been driven by the pursuit of novel molecules with specific biological activities and chemical functionalities. The evolution of amide bond formation techniques, from early methods involving harsh reagents to modern catalytic and more sustainable approaches, has been crucial in enabling the synthesis of complex amides like this compound. researchgate.netucl.ac.uk
Overview of Core Research Domains and Interdisciplinary Relevance
The unique structural features of this compound and its derivatives have led to their investigation in several core research domains, highlighting the compound's interdisciplinary relevance.
Medicinal Chemistry: A primary area of investigation for this compound derivatives is in medicinal chemistry. These compounds serve as important building blocks and intermediates in the synthesis of more complex molecules with potential therapeutic applications. nih.gov Research has shown that derivatives of this compound are being explored for their potential as:
Neuroprotective and Antidepressant Agents: Certain derivatives have been synthesized and evaluated for their activity on the central nervous system. nih.govresearchgate.net
HDAC Inhibitors: These compounds have been used as scaffolds in the development of histone deacetylase (HDAC) inhibitors, which are a class of compounds being investigated for cancer therapy. wikipedia.org
Inhibitors of Keap1-Nrf2 Interaction: Some propanamide derivatives have been identified as inhibitors of the Keap1-Nrf2 protein-protein interaction, a pathway involved in the cellular response to oxidative stress. nih.gov
Coordination Chemistry: The nitrogen and oxygen atoms in this compound and its derivatives can act as ligands, capable of coordinating with metal ions to form metal complexes. This has led to their use in coordination chemistry, where they can form stable complexes with various transition metals. researchgate.net The resulting metal complexes are being studied for their unique geometries and potential catalytic activities. inorgchemres.org
Materials Science and Polymer Chemistry: In the realm of materials science, derivatives of this compound have been utilized in the synthesis of polymers. For instance, they have been used as monomers in copolymerization reactions, where their incorporation can influence the properties of the resulting polymer. Furthermore, related amino-amide compounds have been investigated as catalysts in the production of polyurethanes. google.com
The following table provides a summary of the key research domains and the role of this compound and its derivatives.
| Research Domain | Role of this compound and Derivatives |
| Medicinal Chemistry | Building block for neuroprotective agents, antidepressants, and HDAC inhibitors. |
| Coordination Chemistry | Ligand for the formation of metal complexes with potential catalytic applications. |
| Materials Science | Monomer in polymer synthesis and catalyst in polyurethane production. |
Scope and Objectives of the Comprehensive Academic Outline
This article is structured to provide a detailed and scientifically accurate overview of this compound, focusing exclusively on its chemical aspects and research applications. The primary objective is to present a comprehensive summary of the existing knowledge on this compound, structured within a clear and logical framework.
The scope of this article is strictly limited to the following areas:
The historical and contextual significance of this compound within amide and amino acid chemistry.
The core research domains where this compound and its derivatives have found applications.
Detailed research findings related to its synthesis and characterization.
This outline deliberately excludes any discussion of dosage, administration, safety profiles, or adverse effects, as the focus is purely on the chemical and academic research aspects of the compound. The information presented is based on a review of scientific literature and aims to be an authoritative resource for researchers and students interested in the chemistry and applications of this compound.
Detailed Research Findings
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. One common method involves the reaction of a protected alanine derivative with dimethylamine (B145610), followed by deprotection. Another approach is the direct amidation of 2-(dimethylamino)propanoic acid. A specific method for the synthesis of a related compound, 3-(Dimethylamino)propanamide, involves the reaction of 3-chloropropionamide (B146405) with dimethylamine under basic conditions, achieving yields of approximately 70-85%.
A detailed synthesis of a structurally similar compound, (S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propanamide, starting from L-tyrosinamide, has been reported with a yield of 70%. iupac.org This multi-step synthesis provides a template for the kind of synthetic strategies employed for this class of compounds.
The following table summarizes a selection of synthetic methods for propanamide derivatives, highlighting the reagents and reported yields.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| L-Tyrosinamide | 1. Paraformaldehyde, Acetic Acid, H₂/Pd-C; 2. Column Chromatography | (S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propanamide | 70 | iupac.org |
| 3-Chloropropanamide | Dimethylamine, NaOH | 3-(Dimethylamino)propanamide | ~70-85 | |
| 4-Nitrobenzaldehyde | Trimethylsilyl ketene (B1206846) acetal, Pyridine-N-oxide, LiCl | Methyl 3-hydroxy-2,2-dimethyl-3-(4-nitrophenyl)propanoate | 69 | wikipedia.org |
| Propanoyl chloride | N,N-dimethylethylamine, Base | N-(2-(dimethylamino)ethyl)propanamide | Not specified | nih.gov |
Physicochemical Properties and Characterization
The physicochemical properties of this compound are crucial for its handling, reactivity, and application in various research settings. While specific experimental data for the parent compound is not extensively compiled in a single source, data for related compounds and general principles of analytical chemistry provide a basis for its characterization.
Key physicochemical properties are typically determined using a range of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the molecule by identifying the chemical environment of each proton and carbon atom. mdpi.com
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to elucidate its fragmentation pattern, further confirming its identity. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for assessing the purity of the compound and for its quantification in various matrices.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the amide C=O and N-H bonds. mdpi.com
The table below outlines the key analytical techniques and their purpose in the characterization of this compound and its derivatives.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |
| Infrared (IR) Spectroscopy | Identification of functional groups. |
Structure
3D Structure
Properties
Molecular Formula |
C5H12N2O |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-(dimethylamino)propanamide |
InChI |
InChI=1S/C5H12N2O/c1-4(5(6)8)7(2)3/h4H,1-3H3,(H2,6,8) |
InChI Key |
MBKGOQHJIPZMEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Dimethylamino Propanamide and Its Stereoisomers
Established Synthetic Pathways for the 2-(Dimethylamino)propanamide Core
The construction of the fundamental this compound structure can be accomplished through several classical organic reactions, including amidation, reductive amination, and nucleophilic acyl substitution.
Amidation Reactions of Propanoyl Derivatives
A primary route to this compound involves the amidation of a suitable 2-(dimethylamino)propanoic acid derivative. This method relies on the activation of the carboxylic acid, facilitating its reaction with an amine source, typically ammonia. The use of peptide coupling reagents is a common and efficient strategy for this transformation. These reagents activate the carboxyl group, forming a highly reactive intermediate that is readily attacked by the amine.
A plausible synthetic route would involve the coupling of 2-(dimethylamino)propanoic acid with ammonia, mediated by a peptide coupling reagent.
| Reagent Class | Example Reagents | Role |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activates the carboxylic acid to form a reactive O-acylisourea intermediate. uni-kiel.de |
| Onium Salts | HATU, HBTU, TBTU | Forms a highly reactive activated ester, promoting efficient amide bond formation. uni-kiel.de |
| Phosphonium Salts | BOP, PyBOP | Activates the carboxylic acid, often used for sterically hindered amino acids. |
The general reaction proceeds as follows: 2-(dimethylamino)propanoic acid is treated with a coupling reagent and an amine source. The reaction is typically carried out in an inert solvent, and the choice of coupling reagent can influence reaction times and yields. The direct reaction of propanoic acid with ammonia to form propanamide is also a known transformation, usually requiring heat. doubtnut.comaskfilo.com
Reductive Amination Strategies for Amide Synthesis
Reductive amination is a powerful method for the formation of carbon-nitrogen bonds and is primarily used for the synthesis of amines from carbonyl compounds. wikipedia.org While it does not directly yield an amide, it is a crucial strategy for synthesizing the key precursor, 2-(dimethylamino)propanoic acid, which can then be amidated as described above.
This two-step approach would begin with the reductive amination of a pyruvate derivative, such as pyruvic acid or its ester, with dimethylamine (B145610). The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH3CN). nih.govmasterorganicchemistry.com
Step 1: Reductive Amination to form 2-(dimethylamino)propanoic acid A reaction between pyruvic acid and dimethylamine in the presence of a reducing agent would yield the desired amino acid precursor.
Step 2: Amidation The resulting 2-(dimethylamino)propanoic acid can then be converted to this compound using standard amidation protocols.
| Carbonyl Precursor | Amine Source | Reducing Agent | Product of Reductive Amination |
| Pyruvic Acid | Dimethylamine | Sodium Cyanoborohydride (NaBH3CN) | 2-(Dimethylamino)propanoic acid |
| Ethyl Pyruvate | Dimethylamine | Sodium Triacetoxyborohydride (NaBH(OAc)3) | Ethyl 2-(dimethylamino)propanoate |
Nucleophilic Acyl Substitution Routes
Nucleophilic acyl substitution provides a direct pathway to amides. A viable strategy for synthesizing this compound through this route involves the reaction of a propanamide derivative bearing a leaving group at the C-2 position with dimethylamine.
For instance, the reaction of 2-bromopropanamide with dimethylamine would proceed via a nucleophilic substitution mechanism where the nitrogen atom of dimethylamine attacks the electrophilic carbon at the C-2 position, displacing the bromide ion. This reaction would likely require two equivalents of dimethylamine, one to act as the nucleophile and the second to act as a base to neutralize the hydrogen bromide byproduct.
| Substrate | Nucleophile | Product | Byproduct |
| 2-Bromopropanamide | Dimethylamine (2 eq.) | This compound | Dimethylammonium bromide |
Enantioselective Synthesis of Chiral this compound
The synthesis of specific stereoisomers of this compound requires methodologies that can control the formation of the chiral center at the C-2 position. Chiral auxiliary-mediated synthesis and asymmetric catalysis are two powerful approaches to achieve this.
Chiral Auxiliary-Mediated Asymmetric Induction
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries widely used in the asymmetric alkylation of carboxylic acid derivatives. researchgate.netwilliams.edu
A potential strategy for the enantioselective synthesis of a chiral this compound precursor involves the following steps:
Acylation: A chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyloxazolidinone, is acylated with propionyl chloride to form the corresponding N-acyloxazolidinone.
Enolate Formation: The N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate.
Asymmetric Amination: The chiral enolate is then reacted with an electrophilic amine source to introduce the amino group at the C-2 position with high diastereoselectivity.
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved to yield the chiral 2-aminopropanoic acid derivative, which can then be N-dimethylated and amidated.
Alternatively, a chiral glycine enolate equivalent, stabilized by a chiral auxiliary, can be stereoselectively alkylated with a methyl halide. rsc.orgrsc.org This approach establishes the stereocenter at the C-2 position, and subsequent functional group manipulations would lead to the desired chiral this compound. Highly enantioselective alkylation of protected glycine amides has been achieved using phase-transfer catalysis with chiral quaternary ammonium (B1175870) salts. nih.gov
| Chiral Auxiliary | Key Reaction | Stereochemical Control |
| Evans Oxazolidinone | Diastereoselective alkylation of the corresponding enolate. | The bulky substituent on the auxiliary directs the approach of the electrophile. researchgate.net |
| Pseudoephedrine | Diastereoselective alkylation of the derived amide enolate. | The chiral backbone of pseudoephedrine controls the facial selectivity of the alkylation. |
Asymmetric Catalysis in the Propanamide Framework Construction
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of a chiral product. wikipedia.org Asymmetric hydrogenation is a particularly powerful technique for the synthesis of chiral amino acids and their derivatives. nih.gov
A plausible route to chiral this compound would involve the asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or a dehydroamino acid derivative. For instance, the asymmetric hydrogenation of an N,N-dimethyl-2-amino-2-propenoic acid derivative, catalyzed by a chiral transition metal complex (e.g., rhodium or ruthenium with a chiral phosphine (B1218219) ligand), could directly afford the chiral 2-(dimethylamino)propanoic acid precursor with high enantiomeric excess. rsc.org
Furthermore, recent advances in organocatalysis have demonstrated the utility of small organic molecules to catalyze enantioselective reactions. mdpi.com Chiral primary α-amino amides themselves have been shown to be effective organocatalysts in various asymmetric transformations. The enantioselective synthesis of D-α-amino amides has been reported from aliphatic aldehydes using a cinchona alkaloid-catalyzed aza-Henry reaction. rsc.orgnih.govrsc.org While not a direct synthesis of the target molecule, these catalytic methodologies highlight the potential for developing a direct asymmetric catalytic route to this compound.
| Catalytic Method | Prochiral Substrate | Chiral Catalyst |
| Asymmetric Hydrogenation | N,N-dimethyl-2-amino-2-propenamide | Chiral Rhodium or Ruthenium complexes (e.g., with BINAP or other chiral phosphine ligands) |
| Organocatalyzed Amination | Propanamide derivative | Chiral amine or phase-transfer catalyst |
Chemoenzymatic Transformations for Stereocontrol
Chemoenzymatic dynamic kinetic resolution (DKR) has emerged as a powerful strategy for the synthesis of enantiomerically pure amines and their derivatives. This approach combines the high stereoselectivity of enzymes with the efficiency of metal-catalyzed racemization, allowing for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. While specific literature on the DKR of this compound is not extensively documented, the principles can be applied by analogy to the well-established resolution of other primary and secondary amines.
A potential chemoenzymatic DKR process for this compound would involve a lipase-catalyzed acylation of the amine and a ruthenium- or palladium-catalyzed racemization of the unreacted enantiomer. Lipases, such as Candida antarctica lipase B (CALB), are known to exhibit high enantioselectivity in the acylation of amines. In this hypothetical process, one enantiomer of racemic this compound would be selectively acylated by the lipase, while the remaining, unreacted enantiomer would be continuously racemized by a metal catalyst. This allows for a dynamic process where the unreactive enantiomer is converted to the reactive one, ultimately leading to a high yield of the desired acylated product as a single enantiomer.
Several ruthenium and palladium complexes have been successfully employed for the racemization of amines in DKR processes. The choice of catalyst, enzyme, acyl donor, and solvent are critical parameters that would need to be optimized to achieve high yield and enantioselectivity for the resolution of this compound.
Table 1: Key Components in a Hypothetical Chemoenzymatic DKR of this compound
| Component | Example | Function |
| Enzyme | Candida antarctica lipase B (CALB) | Enantioselective acylation of one enantiomer of the amine. |
| Racemization Catalyst | Ruthenium or Palladium complexes | In situ racemization of the unreacted amine enantiomer. |
| Acyl Donor | Ethyl acetate, Isopropenyl acetate | Provides the acyl group for the enzymatic acylation. |
| Solvent | Toluene, Tetrahydrofuran (THF) | Provides a suitable medium for both the enzymatic and catalytic reactions. |
Process Optimization and Scalability Considerations for Laboratory Synthesis
The transition of a synthetic route from a laboratory scale to a larger, pilot-plant or industrial scale requires careful consideration of several factors to ensure efficiency, safety, and reproducibility. For the synthesis of this compound, key optimization parameters would include reaction concentration, temperature, catalyst loading, and reaction time.
In a laboratory setting, amidation reactions to form the propanamide are often conducted in batch reactors. Scaling up these reactions can present challenges related to heat and mass transfer. To address these, continuous flow chemistry has emerged as a powerful tool for process optimization and scalability. The use of plug flow reactors (PFRs) or other microreactor technologies can offer precise control over reaction parameters, leading to improved yields, purity, and safety.
For the synthesis of this compound, a continuous flow process could involve the reaction of a suitable N,N-dimethylated amine precursor with a propanoylating agent in a heated and pressurized flow reactor. The optimization of such a process would involve screening of solvents, bases, and reaction conditions to maximize throughput and product quality.
Table 2: Comparison of Batch vs. Flow Synthesis for this compound
| Parameter | Batch Synthesis | Flow Synthesis |
| Heat Transfer | Can be inefficient, leading to temperature gradients. | Highly efficient, allowing for precise temperature control. |
| Mass Transfer | Can be limited by stirring efficiency. | Enhanced due to high surface-area-to-volume ratio. |
| Safety | Larger volumes of reagents pose higher risks. | Smaller reaction volumes at any given time enhance safety. |
| Scalability | Often requires significant process redevelopment. | Can be scaled by running the system for longer times or by parallelization. |
| Optimization | Can be time-consuming and material-intensive. | Rapid optimization of reaction parameters is possible. |
Derivatization Strategies for Functionalization of the this compound Scaffold
The this compound scaffold possesses two key functional groups that can be targeted for derivatization: the tertiary dimethylamino group and the primary amide. These sites offer opportunities for the synthesis of a diverse library of analogs with potentially modified biological activities.
N-Alkylation and N-Oxidation of the Dimethylamino Group:
The tertiary amine can be further functionalized through N-alkylation with various alkyl halides to introduce new substituents. Quaternization of the nitrogen atom can also be achieved. Additionally, oxidation of the dimethylamino group can lead to the corresponding N-oxide, which can alter the polarity and pharmacokinetic properties of the molecule.
Modification of the Amide Group:
The primary amide offers several avenues for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form new amide derivatives. The amide nitrogen can also be alkylated under suitable conditions. Furthermore, the amide can be reduced to the corresponding amine, providing another point for diversification.
Table 3: Potential Derivatization Reactions for the this compound Scaffold
| Functional Group | Reaction | Reagents and Conditions | Potential Product |
| Dimethylamino Group | N-Alkylation | Alkyl halide (e.g., CH₃I), base | Quaternary ammonium salt |
| Dimethylamino Group | N-Oxidation | m-CPBA, H₂O₂ | N-oxide derivative |
| Amide Group | Hydrolysis | Acid or base, heat | 2-(Dimethylamino)propanoic acid |
| Amide Group | N-Alkylation | Alkyl halide, strong base | N-Alkyl-2-(Dimethylamino)propanamide |
| Amide Group | Reduction | LiAlH₄, THF | 2-(Dimethylamino)propan-1-amine |
These derivatization strategies allow for the systematic exploration of the chemical space around the this compound core, which is a common practice in drug discovery and development to optimize the properties of a lead compound.
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Advanced Structural Elucidation and Conformational Analysis of 2 Dimethylamino Propanamide
Computational Chemistry Approaches:No computational studies detailing the quantum mechanical calculations for stable conformers and electronic properties of 2-(Dimethylamino)propanamide could be identified.
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Reactivity and Mechanistic Investigations of 2 Dimethylamino Propanamide
Amination and Amidation Reactions Involving the Compound as a Reagent
While not a standard reagent for amination or amidation, the structural features of 2-(Dimethylamino)propanamide allow for its potential, albeit specialized, role in such transformations. The direct synthesis of amides typically involves the coupling of a carboxylic acid and an amine, often mediated by activating agents or catalysts to facilitate the dehydration process. acs.orgmdpi.comnih.gov In this context, this compound would primarily act as the amine source if its amide group were to be transformed prior to or during a reaction.
However, its more plausible role is as a complexing agent or ligand in metal-catalyzed reactions. The bidentate nature, arising from the nitrogen of the tertiary amine and the oxygen of the amide carbonyl, could allow it to coordinate with metal centers, potentially influencing the catalytic cycle of amination or amidation reactions.
Table 1: Potential Roles of this compound in C-N Bond Forming Reactions
| Reaction Type | Potential Role of this compound | Mechanistic Consideration | Expected Outcome |
|---|---|---|---|
| Metal-Catalyzed Cross-Coupling | Chiral Ligand | Coordination to the metal center (e.g., Pd, Cu) via the amine nitrogen and amide oxygen, creating a chiral environment. | Enantioselective formation of the C-N bond in the product. |
| Direct Amidation | Amine Source (Hypothetical) | Requires harsh conditions for the amide N-H to act as a nucleophile or prior conversion to a more reactive species. | Formation of a new amide bond, incorporating the 2-(dimethylamino)propanoyl moiety. |
| Reductive Amination | Amine Source | The primary amide would need to be reduced to a primary amine beforehand, yielding N1,N1-dimethylpropane-1,2-diamine. | Incorporation of the 1-(dimethylamino)propan-2-yl group into a target molecule. |
Transformations of the Amide and Tertiary Amine Functional Groups
The chemistry of this compound is dominated by the independent and cooperative reactivity of its amide and tertiary amine functionalities.
Tertiary Amine Group Transformations: The tertiary amine group is a nucleophilic and basic center. Its lone pair of electrons allows it to react with electrophiles.
Alkylation: Reaction with alkyl halides (R-X) leads to the formation of quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org This reaction proceeds via an SN2 mechanism. The product would be a [2-(amido)propyl]trialkylammonium halide.
Oxidation: Treatment with oxidizing agents like hydrogen peroxide or peroxy acids yields the corresponding N-oxide. This transformation converts the tertiary amine into a tertiary amine oxide, which can undergo thermal elimination reactions such as the Cope elimination. pearson.com
Hofmann Elimination: While the Hofmann elimination is characteristic of quaternary ammonium hydroxides, it requires the amine to be exhaustively methylated first and then treated with a base. libretexts.org Given that the amine is already tertiary, it would first be converted to a quaternary ammonium salt, which could then undergo elimination to form an alkene, though the substitution pattern of this compound makes this less straightforward.
Amide Group Transformations: The amide group is generally less reactive than amines or acid chlorides.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 2-(dimethylamino)propanoic acid and ammonia. This reaction is typically slow and often requires elevated temperatures.
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl group to a methylene (B1212753) group, converting this compound into N1,N1-dimethylpropane-1,2-diamine.
Dehydration: Dehydration of the primary amide using reagents like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (B1165640) would yield the corresponding nitrile, 2-(dimethylamino)propanenitrile.
Stereospecific Reactions and Chiral Induction Processes
The presence of a stereocenter at the C2 position means that this compound is a chiral molecule, existing as (R)- and (S)-enantiomers. This chirality can significantly influence its reactivity.
A stereospecific reaction is one where stereoisomeric starting materials yield products that are also stereoisomers of each other. masterorganicchemistry.comchemistrysteps.comkhanacademy.org For example, if a chiral reagent reacts specifically with the (R)-enantiomer of this compound but not the (S)-enantiomer, the reaction would be stereospecific. Similarly, reactions occurring at the chiral center, such as an SN2 substitution, would proceed with a specific stereochemical outcome (e.g., inversion of configuration).
Chiral induction refers to the preferential formation of one enantiomer or diastereomer over another in a reaction, controlled by a chiral feature present in the substrate, reagent, or catalyst. nih.gov this compound can be employed in several ways to achieve chiral induction:
As a Chiral Auxiliary: The molecule could be temporarily incorporated into a substrate to direct the stereochemical course of a reaction at a different site. After the reaction, the auxiliary is removed. The chiral center and the coordinating functional groups could effectively shield one face of a reactive intermediate, leading to a diastereoselective attack. nih.gov
As a Chiral Ligand: The enantiomerically pure compound can serve as a ligand for a metal catalyst. The resulting chiral metal complex can then catalyze a reaction, such as an asymmetric hydrogenation or amination, transferring its chirality to the product. researchgate.net
As a Chiral Reagent: When used as a reagent, its inherent chirality can influence the transition state of the reaction, leading to a stereoselective outcome.
For instance, in the alkylation of the α-carbon to the amide (if the amide were first deprotonated), the existing stereocenter would likely direct the incoming electrophile to the less sterically hindered face, resulting in one diastereomer being formed in excess.
Kinetic and Thermodynamic Studies of Reactions Catalyzed or Mediated by this compound
Specific kinetic and thermodynamic data for reactions involving this compound are not widely documented. However, the principles governing such studies can be applied to understand its potential reactivity.
Kinetic Studies: Kinetic analysis would focus on determining the rate laws, rate constants, and activation energies for reactions involving the compound. For example, in a hypothetical metal-catalyzed reaction where this compound acts as a ligand, kinetic studies could elucidate the mechanism. researchgate.net The reaction rate might show a dependence on the concentrations of the substrate, the catalyst, and the ligand.
Rate Law Equation Example: Rate = k[Substrate]^x[Catalyst]^y[Ligand]^z
By systematically varying the concentrations and measuring the initial rates, the orders of reaction (x, y, z) and the rate constant (k) can be determined. Such studies on analogous amine compounds have shown that the steric and electronic properties of the amine can significantly influence reaction kinetics. researchgate.net
Thermodynamic Studies: Thermodynamic analysis would involve measuring the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions. huji.ac.il These parameters determine the spontaneity and position of equilibrium. For instance, the formation of a coordination complex between a metal ion and this compound as a bidentate ligand would be expected to have a favorable enthalpy change due to bond formation and a positive entropy change due to the chelate effect, resulting in a stable complex.
Table 2: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction Mediated by this compound
| Parameter | Definition | Hypothetical Value | Implication |
|---|---|---|---|
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | 55 kJ/mol | Indicates a moderately fast reaction at room temperature. |
| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. | -80 kJ/mol | The reaction is exothermic and favorable. |
| Entropy of Reaction (ΔS) | The change in disorder of the system. | -20 J/(mol·K) | The reaction leads to a more ordered state. |
| Gibbs Free Energy (ΔG) | The energy available to do work; determines spontaneity. | -74 kJ/mol at 298 K | The reaction is spontaneous under standard conditions. |
Theoretical Elucidation of Reaction Pathways and Transition State Geometries
Computational chemistry provides powerful tools for investigating the reactivity of molecules like this compound at an atomic level. nih.gov Methods such as Density Functional Theory (DFT) can be used to model reaction mechanisms, calculate the energies of reactants, intermediates, transition states, and products, and visualize their geometries. researchgate.netnih.gov
Elucidation of Reaction Pathways: For a given reaction, theoretical calculations can map out the potential energy surface, identifying the most likely pathway. nih.gov For example, in the hydrolysis of the amide group, computational models could compare the energy barriers for acid-catalyzed versus base-catalyzed mechanisms, predicting which would be more favorable. It could also clarify the role of the neighboring tertiary amine group—whether it participates in the reaction through intramolecular catalysis or simply acts as a spectator.
Transition State Geometries: Identifying the geometry of the transition state is crucial for understanding how a reaction occurs. researchgate.net For a stereoselective reaction involving chiral this compound, modeling the transition states for the formation of different stereoisomeric products can explain the origin of the selectivity. The model would likely show that the transition state leading to the major product is lower in energy due to factors like reduced steric hindrance or favorable electronic interactions, which are dictated by the specific 3D arrangement of the atoms. researchgate.net For example, in a chiral induction scenario, calculations would reveal how the chiral ligand or auxiliary forces the substrate into a specific conformation in the transition state, leading to the observed stereochemical outcome.
Following a comprehensive search of scientific literature and patent databases, it has been determined that there is no available research or data concerning the use of This compound in the fields of catalysis and ligand design as outlined in the requested article structure. Searches for this specific compound, as well as its alternative name, N,N-dimethylalaninamide, did not yield any relevant results pertaining to its application as a chiral ligand in asymmetric transition metal catalysis or as an organocatalyst.
The extensive search included queries aimed at uncovering information on:
The coordination chemistry and complex formation of this compound with transition metals.
Its application as a chiral ligand in asymmetric hydrogenation or cross-coupling reactions.
Its potential role as an organocatalyst, leveraging its amide and amine moieties for Brønsted acid/base catalysis.
Any involvement in catalysis through non-covalent interactions such as hydrogen bonding.
The absence of any published findings in these areas indicates that this compound has not been investigated or reported for these specific catalytic functions. Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested, due to the lack of primary or secondary source material.
Role of 2 Dimethylamino Propanamide in Catalysis and Ligand Design
Development of Novel Catalytic Systems Incorporating the 2-(Dimethylamino)propanamide Scaffold
The exploration of the this compound scaffold in the development of novel catalytic systems represents a burgeoning area of chemical research. While extensive studies detailing the catalytic applications of this specific molecule are still emerging, its structural motifs—a secondary amine, a tertiary dimethylamino group, and an amide linkage—are prevalent in a variety of established catalytic systems. This suggests a strong theoretical basis for its potential utility in both organocatalysis and as a ligand in metal-catalyzed reactions. The development of catalysts based on this scaffold is primarily driven by the pursuit of efficient, selective, and sustainable chemical transformations.
The bifunctional nature of this compound, possessing both a Lewis basic tertiary amine and a hydrogen-bond-donating secondary amine/amide group, makes it an attractive candidate for designing bifunctional catalysts. These catalysts can activate both the electrophile and the nucleophile in a reaction, leading to enhanced reactivity and stereoselectivity. Furthermore, the chirality inherent in derivatives of this scaffold, particularly when synthesized from chiral amino acids, opens up possibilities for its application in asymmetric catalysis, a critical field for the synthesis of pharmaceuticals and fine chemicals.
Research in this area is currently focused on several key aspects: the synthesis of chiral derivatives of this compound, the coordination chemistry of these molecules with various transition metals, and the evaluation of their catalytic activity in a range of organic reactions. The modular nature of the scaffold allows for systematic tuning of its steric and electronic properties by modifying the substituents on the amine and amide groups, providing a platform for the rational design of task-specific catalysts.
Although detailed performance data for catalytic systems based solely on the this compound scaffold is limited in publicly accessible literature, the principles of catalyst design and the known reactivity of its constituent functional groups allow for a prospective analysis of its potential applications. The following theoretical table outlines potential catalytic applications and the hypothesized role of the scaffold, drawing analogies from well-studied, structurally related catalysts.
Table 1: Prospective Catalytic Applications of the this compound Scaffold
| Catalytic Application | Potential Role of the Scaffold | Expected Outcome |
| Asymmetric Aldol Reaction | As a chiral bifunctional organocatalyst, activating the aldehyde via iminium ion formation and the ketone via enamine formation, with the amide providing additional hydrogen bonding interactions to control stereochemistry. | High enantioselectivity in the formation of β-hydroxy ketones. |
| Michael Addition | As a chiral phase-transfer catalyst or as a ligand for a metal catalyst, facilitating the conjugate addition of nucleophiles to α,β-unsaturated compounds. The dimethylamino group can coordinate to the metal center, while the chiral backbone induces asymmetry. | Enantioenriched products from the addition of various nucleophiles. |
| Asymmetric Hydrogenation | As a chiral P,N-ligand in transition metal (e.g., Rhodium, Iridium) complexes. The dimethylamino group would serve as the nitrogen donor, and a phosphine (B1218219) group could be introduced at the amide nitrogen. | High enantiomeric excesses in the reduction of prochiral olefins and ketones. |
| Heck Coupling | As a ligand for Palladium catalysts, where the bidentate coordination of the amino and amide functionalities could stabilize the metal center and influence the regioselectivity of the reaction. | Efficient carbon-carbon bond formation in cross-coupling reactions. |
The development of novel catalytic systems is an iterative process involving design, synthesis, and testing. For the this compound scaffold, the initial research efforts would likely involve the synthesis of a library of derivatives with varying steric and electronic properties. These would then be screened for catalytic activity in a range of benchmark reactions. Promising candidates would be subjected to more detailed mechanistic studies to understand the factors governing their activity and selectivity, paving the way for the next generation of catalyst design. While still in its early stages, the investigation into the catalytic potential of the this compound scaffold holds promise for the discovery of new and effective catalysts for challenging organic transformations.
2 Dimethylamino Propanamide As a Synthetic Building Block and Intermediate
Precursor in the Synthesis of Diverse Chiral Amines and Carboxylic Acid Derivatives
The synthesis of enantiomerically pure chiral amines and carboxylic acid derivatives is a cornerstone of modern organic and medicinal chemistry. This is often achieved through the use of chiral auxiliaries, which are stereochemically defined molecules that can direct the formation of a new stereocenter in a substrate. While the structure of chiral 2-(dimethylamino)propanamide, containing a stereocenter at the alpha-carbon, might suggest its potential use as a chiral auxiliary or a starting material for such transformations, there is a lack of published research demonstrating its efficacy in this role.
In contrast, the literature is rich with examples of other N-substituted amino amides and related structures that are successfully employed in asymmetric synthesis. For instance, more complex prolinamide derivatives and other chiral amines have been shown to be effective ligands or auxiliaries in a variety of stereoselective reactions. The absence of similar reports for this compound suggests that it may not offer significant advantages in terms of stereocontrol, reactivity, or ease of removal compared to more established reagents.
Scaffold for the Construction of Complex Molecular Architectures
A molecular scaffold is a core structure upon which a variety of substituents can be systematically added to create a library of related compounds. This approach is fundamental to drug discovery and materials science. An ideal scaffold should be readily synthesizable and offer multiple points for chemical modification.
While the basic structure of this compound provides functional handles—the dimethylamino group and the amide—that could theoretically be modified, there is no evidence in the scientific literature of its use as a foundational scaffold for building complex molecular architectures. Synthetic chemists typically rely on more rigid or conformationally pre-organized ring systems (e.g., piperidines, benzodiazepines) or other well-defined acyclic backbones to serve as scaffolds. The conformational flexibility of this compound might render it less suitable for applications where precise three-dimensional positioning of appended functional groups is critical.
Applications in Peptide Mimetic Design and Peptidomimetic Synthesis Strategies
Peptidomimetics are molecules that mimic the structure and/or function of natural peptides but are designed to have improved properties, such as enhanced stability to enzymatic degradation or better oral bioavailability. The design of peptidomimetics often involves replacing one or more amino acid residues in a peptide with non-natural building blocks.
The N,N-dimethylated alpha-amino acid amide structure of this compound could be envisioned as a potential building block in peptidomimetic design, for instance, to replace an alanine (B10760859) residue. The dimethylamino group would introduce a tertiary amine, which could alter the local charge, conformation, and hydrogen bonding capabilities of the resulting molecule. However, a review of the literature on peptidomimetic synthesis does not reveal instances where this compound has been specifically incorporated for these purposes. The field of peptidomimetics more commonly utilizes a wide array of other non-natural amino acids, beta-amino acids, and various cyclic or acyclic scaffolds to achieve the desired mimicry and biological activity.
Participation in Multi-Component Reactions (MCRs) for Scaffold Diversity
Multi-component reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. MCRs are highly valued for their efficiency and ability to rapidly generate molecular complexity and diverse chemical scaffolds.
For a molecule to be a useful component in an MCR, it typically needs to possess functional groups that can participate in the cascade of reactions that define the MCR. While this compound has amine and amide functionalities, there are no documented examples of its successful participation in well-known MCRs, such as the Ugi, Passerini, or Biginelli reactions. The reactivity profile of this compound may not be compatible with the specific requirements of these and other MCRs, or its potential in this area has yet to be explored and reported in the scientific literature.
Advanced Analytical Methodologies for Detection and Quantification of 2 Dimethylamino Propanamide
Chiral Chromatographic Separations (HPLC, GC) for Enantiomeric Purity and Composition Analysis
As 2-(Dimethylamino)propanamide possesses a chiral center at the second carbon, separating its enantiomers ((R)- and (S)-forms) is critical for stereospecific synthesis and application. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for determining enantiomeric purity and composition.
The selection of a suitable Chiral Stationary Phase (CSP) is the cornerstone of these separations. The choice depends on the analyte's functional groups, which can interact with the CSP through mechanisms like hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation. For an amino acid amide like this compound, several types of CSPs are applicable.
High-Performance Liquid Chromatography (HPLC): For HPLC, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and crown ether CSPs are particularly effective for separating chiral amines and amino acids. chromatographyonline.comyakhak.org Crown ether phases, specifically those based on (18-crown-6)-tetracarboxylic acid, are well-suited for resolving primary amino groups, and while this compound has a tertiary amine, its structural similarity to amino acids makes related phases a strong candidate. chromatographyonline.commdpi.com Polysaccharide-based CSPs offer broad enantioselectivity for a wide range of chiral compounds.
Table 1: Potential HPLC Chiral Stationary Phases for this compound Analysis
| CSP Type | Chiral Selector Example | Primary Interaction Mechanism(s) | Typical Mobile Phase |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, dipole-dipole, steric fit | Normal Phase (Hexane/Alcohol) or Reversed-Phase (Acetonitrile/Water) |
| Crown Ether | (18-Crown-6) tetracarboxylic acid | Inclusion complexation, ionic interactions | Acidified aqueous/organic (e.g., Perchloric acid/Methanol) |
| Pirkle-type (Brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole stacking | Normal Phase (Hexane/Isopropanol) |
| Macrocyclic Glycopeptide | Teicoplanin | Ionic interactions, hydrogen bonding, inclusion | Polar organic or reversed-phase |
Gas Chromatography (GC): For GC analysis, the analyte must be volatile and thermally stable. This compound may require derivatization to improve its volatility and chromatographic behavior. A common approach involves acylating the primary amide group. Following derivatization, separation can be achieved on CSPs based on cyclodextrin (B1172386) derivatives or chiral polysiloxanes. oup.com For instance, polysiloxane stationary phases carrying chiral groups like L-valine-t-butylamide have demonstrated excellent thermal stability and resolving power for various amino acid enantiomers. oup.com
Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS/MS) in Reaction Monitoring and Process Control
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are indispensable for analyzing this compound in complex matrices such as reaction mixtures or biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for quantifying compounds in complex mixtures. A patent application detailing the synthesis of a larger molecule containing the (S)-2-(dimethylamino)propanamide moiety reported an LC/MS method using electrospray ionization (ESI). google.com The analysis found the protonated molecule [M+H]⁺, confirming the molecular weight. google.com For quantitative analysis using tandem mass spectrometry (MS/MS), a Multiple Reaction Monitoring (MRM) method would be developed. This involves selecting a specific precursor ion (the protonated molecule) and monitoring its fragmentation into characteristic product ions.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation for volatile compounds and detailed structural information from electron ionization (EI) fragmentation patterns. The mass spectrum of this compound would be predicted based on established fragmentation rules for amines and amides. libretexts.orgchemguide.co.uk Key fragmentation pathways would include:
Alpha-cleavage: The most characteristic fragmentation for amines involves cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a methyl radical (•CH₃) or a propanamide radical, with the charge retained on the nitrogen-containing fragment. The most stable fragment would likely arise from the loss of the C(O)NH₂ group, leading to a prominent ion.
Amide Fragmentation: Amides often show a characteristic peak from the cleavage of the C-N bond, losing the •NH₂ radical. docbrown.info Another common fragmentation is a McLafferty rearrangement if the structure allows, though it is less likely to be dominant here.
Table 2: Predicted Key Mass Fragments for this compound in EI-GC-MS
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 116 | [C₅H₁₂N₂O]⁺ | Molecular Ion (M⁺) |
| 101 | [C₄H₉N₂O]⁺ | Loss of methyl radical (•CH₃) from the dimethylamino group. |
| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage with loss of the carbamoyl (B1232498) radical (•C(O)NH₂). This is often a major peak for α-amino compounds. |
| 57 | [C₃H₅O]⁺ | Cleavage of the C-N bond with loss of the dimethylamino group. |
| 44 | [C₂H₆N]⁺ | Fragment corresponding to the dimethylamino group [CH₃NCH₃]⁺. |
Electrochemical Detection Methods for Redox-Active Derivative Analysis (if applicable)
Direct electrochemical detection of this compound is generally not feasible. The molecule lacks an intrinsic redox-active functional group, such as a phenol, thiol, or indole (B1671886) moiety, that can be easily oxidized or reduced within a practical potential window. nih.gov The aliphatic amine and amide groups are electrochemically inactive under standard conditions.
However, indirect electrochemical methods could be applied:
Detection at Catalytic Electrodes: Certain metal electrodes, particularly copper, can facilitate the electrocatalytic oxidation of amino acids and peptides. nih.gov This occurs through the formation of a complex between the analyte and the copper species on the electrode surface, which is then oxidized at a lower potential. This approach could potentially offer sensitive detection without derivatization.
Derivatization with a Redox-Active Tag: A more common strategy involves derivatizing the molecule with an electroactive tag. For instance, the primary amide or the tertiary amine (if it can be quaternized and then undergo a specific reaction) could be reacted with a molecule containing a ferrocene (B1249389) or a quinone group. The resulting derivative would be redox-active and could be detected with high sensitivity using techniques like cyclic voltammetry or differential pulse voltammetry. nih.gov
As no specific electrochemical detection methods for this compound are reported in the literature, this approach remains theoretical and would require significant methods development.
Spectrophotometric Assays for Concentration Determination (e.g., if derivatized with a chromophore)
Spectrophotometric (UV-Vis) analysis is a simple and accessible method for quantification. However, this compound lacks a significant chromophore, meaning it does not absorb light strongly in the UV-Visible region, making direct quantification impractical. To overcome this, pre- or post-column derivatization is employed to attach a chromophoric moiety to the molecule.
The tertiary amine and primary amide present opportunities for derivatization, although the tertiary amine is generally less reactive than primary or secondary amines. Reagents that react with primary and secondary amines are widely available and could potentially be adapted. sdiarticle4.comnih.gov
Common derivatization strategies include:
Reaction with Phenyl isothiocyanate (PITC): This reagent reacts with primary and secondary amines to form phenylthiourea (B91264) derivatives that absorb strongly around 254 nm. rsc.org Its applicability would depend on the reactivity of the amide group under specific conditions.
Reaction with 4-Chloro-7-nitrobenzofurazan (NBD-Cl): NBD-Cl reacts with primary and secondary amines to produce highly colored derivatives with strong absorbance in the visible range (~465 nm), moving the analysis away from potential UV interferences. tandfonline.com
Reaction with Benzoyl Chloride: This reagent can derivatize amines to form benzamides, introducing an aromatic ring that allows for UV detection. This approach has been used to determine dimethylamine (B145610) impurity by converting it to N,N-dimethylbenzamide for GC-MS analysis, demonstrating its utility for dimethylamino groups. nih.gov
The chosen derivatization reaction must be robust, reproducible, and proceed to completion to ensure accurate quantification.
Table 3: Potential Derivatization Reagents for Spectrophotometric Analysis
| Derivatizing Reagent | Target Functional Group(s) | Typical λmax of Derivative | Detection Method |
| Phenyl isothiocyanate (PITC) | Primary/Secondary Amines | ~254 nm | UV |
| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Primary/Secondary Amines, Thiols | ~465 nm | UV-Vis |
| Benzoyl Chloride | Primary/Secondary Amines | ~230-240 nm | UV |
| o-Phthalaldehyde (OPA) | Primary Amines (in presence of a thiol) | ~340 nm | UV / Fluorescence |
Development of Standard Analytical Protocols for Research Applications
Establishing a standard analytical protocol for this compound is crucial for ensuring the reliability, comparability, and transferability of results between different experiments and laboratories. The development and validation of such a protocol should follow established guidelines, such as those from the International Council for Harmonisation (ICH).
A typical protocol development and validation workflow would include the following steps:
Define Analytical Target Profile: Clearly state the intended purpose, such as enantiomeric purity assessment, quantification in a reaction mixture, or trace impurity analysis.
Method Selection and Optimization:
Technique: Choose the most appropriate technique based on the target profile (e.g., Chiral HPLC for enantiomers, LC-MS/MS for quantification in complex matrices).
Sample Preparation: Develop a robust procedure for sample extraction, dilution, and derivatization (if needed). This step is critical for removing interferences and ensuring analyte stability.
Optimization of Parameters: Systematically optimize chromatographic conditions (column, mobile phase, flow rate, temperature) and/or mass spectrometer settings (ionization source, collision energy) to achieve desired resolution, peak shape, and sensitivity.
Method Validation: Validate the optimized method by assessing a series of key performance characteristics.
Table 4: Key Validation Parameters for a Standard Analytical Protocol
| Parameter | Description | Acceptance Criteria Example |
| Specificity / Selectivity | Ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). | Peak purity analysis; no interference at the analyte's retention time in blank/placebo samples. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 for a series of at least 5 standards. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% for spiked samples at three different concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; acceptable precision and accuracy at this concentration. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results when parameters like mobile phase pH (±0.2), column temperature (±5°C), or flow rate (±10%) are varied. |
By systematically developing and validating a protocol, a reliable and standardized method for the analysis of this compound can be established for routine research and quality control applications.
Molecular Interactions of 2 Dimethylamino Propanamide with Biological Macromolecules in Vitro and Computational Studies Only
Computational Docking and Molecular Dynamics Simulations of Ligand-Protein Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing how a small molecule like 2-(Dimethylamino)propanamide might interact with a protein target at a molecular level. These in silico techniques are fundamental in modern drug discovery and molecular biology.
Prediction of Binding Modes and Affinities with Model Receptor Systems
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method evaluates the binding compatibility between a ligand (in this case, this compound) and a target macromolecule, typically a protein receptor. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site.
A scoring function is then used to estimate the binding affinity for each pose, providing a rank of the most likely binding modes. The results are often presented in terms of binding energy (e.g., in kcal/mol), where a lower value typically indicates a more favorable interaction.
Currently, there are no published studies that have performed molecular docking of this compound with any model receptor systems. Such research would be necessary to predict its potential binding modes and affinities.
Analysis of Interaction Hotspots and Energetic Contributions at the Molecular Level
Following docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the predicted binding pose and the nature of the molecular interactions.
This analysis can identify "hotspots" of interaction—specific amino acid residues within the receptor that contribute significantly to the binding energy. These contributions can be dissected into various components, such as electrostatic interactions, van der Waals forces, and hydrogen bonding.
As no computational studies have been conducted on this compound, there is no available data on its interaction hotspots or the energetic contributions of specific residues in a protein-ligand complex.
In Vitro Studies on Enzyme Modulation Mechanisms
In vitro studies using cell-free systems are essential for validating computational predictions and for directly characterizing the biochemical effects of a compound on enzyme activity.
Investigations into Non-Covalent Binding to Active Sites in Cell-Free Systems
Biochemical assays are employed to determine if a compound can bind to an enzyme's active site and modulate its activity. Techniques such as enzyme kinetics studies can reveal whether the compound acts as an inhibitor or an activator. The strength of this non-covalent binding is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).
There is currently no published research detailing in vitro investigations into the non-covalent binding of this compound to the active sites of any enzymes.
Substrate-Mimetic Behavior and Inhibition Mechanisms in Model Enzyme Assays
Some compounds may exhibit substrate-mimetic behavior, where they structurally resemble the natural substrate of an enzyme and can bind to the active site. Depending on whether the enzyme can process the mimic, it may act as a competitive inhibitor or be turned over as an alternative substrate. Enzyme assays can elucidate these mechanisms by analyzing reaction rates in the presence of varying concentrations of the compound and the natural substrate.
No studies have been found that explore the potential substrate-mimetic behavior or specific inhibition mechanisms of this compound in any model enzyme assays.
Nucleic Acid Binding Studies (e.g., DNA/RNA interactions via biophysical methods in solution)
Biophysical techniques are used to study the interactions between small molecules and nucleic acids like DNA and RNA. These methods can determine the binding mode, affinity, and any structural changes induced in the nucleic acid upon binding. Common techniques include UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry.
A comprehensive search of scientific databases indicates that no biophysical studies have been conducted to investigate the potential interactions between this compound and nucleic acids. Therefore, its ability to bind to DNA or RNA, and the nature of any such potential interactions, remains uncharacterized.
Membrane Interaction Studies Utilizing Model Lipid Bilayers
The investigation of how a compound interacts with cell membranes is a crucial step in understanding its biological activity. Techniques such as liposome (B1194612) binding assays are commonly employed to study these interactions. These assays would provide data on the affinity of this compound for lipid bilayers and could elucidate the nature of the binding, such as whether it is primarily driven by electrostatic or hydrophobic forces. Such studies would typically involve preparing liposomes with varying lipid compositions to mimic different cell membrane types and then measuring the extent of compound binding. The data generated would be essential for predicting how this compound might behave at the cellular level, including its potential to cross cell membranes. The absence of such published studies for this compound means that its membrane interaction profile remains unknown.
Rational Design Principles for Modulating Specific Molecular Recognition Pathways
Rational drug design relies on a detailed understanding of the molecular interactions between a compound and its biological target. Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools used to predict and analyze these interactions at an atomic level. These approaches could, in principle, be used to identify the specific amino acid residues or lipid headgroups that are critical for the recognition of this compound. This information would then guide the modification of the compound's chemical structure to either enhance or decrease its binding affinity for a particular target, thereby modulating its biological effect. For example, if computational studies indicated a key hydrogen bond interaction, medicinal chemists could design derivatives of this compound that optimize this interaction. However, without initial experimental data to validate computational models, or even a known biological target for this compound, the application of rational design principles is not feasible.
Future Perspectives and Emerging Research Avenues for 2 Dimethylamino Propanamide
Integration into Supramolecular Assemblies and Advanced Material Science
The distinct structural characteristics of 2-(Dimethylamino)propanamide make it a compelling candidate for the development of complex supramolecular structures and advanced materials. The presence of both hydrogen bond donating and accepting sites, along with its potential for coordination, allows it to participate in a variety of non-covalent interactions.
Researchers are exploring the use of molecules with similar amide and amine functionalities as building blocks for "smart" polymers that can respond to external stimuli like temperature or pH. The propanamide backbone, akin to peptide structures, suggests potential for forming organized assemblies. The rational design of peptides with defined secondary structures, such as polyproline helices, has been shown to be a powerful method for creating hierarchical supramolecular constructs, including nanoparticles. chemrxiv.org Future research may focus on how this compound and its derivatives can be incorporated into polymers or self-assembling systems. These materials could find applications in fields ranging from drug delivery and tissue engineering to the development of responsive nanomaterials.
Table 1: Potential Applications in Material Science
| Potential Application | Relevant Structural Feature | Emerging Research Focus |
| Responsive Polymers | Amine and Amide Groups | Synthesis of "smart" materials sensitive to pH or temperature changes. |
| Supramolecular Gels | Hydrogen Bonding Capability | Formation of self-healing materials and scaffolds for tissue engineering. |
| Nanoparticle Formulation | Self-Assembly Propensity | Controlled assembly of metallo-peptide nanoparticles for bioimaging or catalysis. chemrxiv.org |
| Functional Resins | Versatile Chemical Precursor | Development of high-performance resins with tailored chemical and physical properties. |
Novel Applications in Chemoinformatics and Rational Compound Design
Chemoinformatics and rational compound design are increasingly reliant on computational tools to predict molecular properties and guide the synthesis of novel compounds with desired activities. This compound serves as a model system for developing and validating these computational methods.
Quantitative Structure-Activity Relationship (QSAR) models, often combined with machine learning and quantum mechanics (QM), are used to investigate the link between a molecule's structure and its biological or chemical activity. researchgate.net For instance, studies on diphenylamine (B1679370) derivatives use such models to predict antioxidant properties based on molecular descriptors. researchgate.net In a similar vein, the properties of this compound can be computationally modeled to predict its behavior in various systems. This includes predicting its interaction with biological targets or its potential as a catalyst. The development of intuitive interfaces for computational chemistry packages is making these advanced methods more accessible to a broader scientific audience, facilitating the design of new derivatives based on the this compound scaffold.
Expansion of Catalytic Scope and Efficiency in Sustainable Chemistry
Sustainable chemistry emphasizes the development of efficient and environmentally benign chemical processes. The structural motifs within this compound are relevant to the design of novel catalysts. The presence of a diamine-like structure is a common feature in organocatalysts—small, metal-free organic molecules that can accelerate chemical reactions.
While direct catalytic applications of this compound are an emerging research area, its amine functionality allows it to act as a ligand that can coordinate with transition metals. Such metal complexes are central to a wide range of catalytic transformations. Furthermore, the study of related amines in catalysis, such as the impact of dimethylamine (B145610) on Ziegler-Natta catalysts in polymerization, provides insights into how this compound might influence catalytic systems. mdpi.com Future research will likely focus on designing bifunctional catalysts based on this scaffold, where the amine and amide groups work in concert to promote chemical reactions with high selectivity and efficiency, aligning with the principles of sustainable chemistry. researchgate.net
Table 2: Potential Catalytic Roles of this compound
| Catalysis Type | Role of Compound | Potential Reactions |
| Organocatalysis | Asymmetric Catalyst | Carbon-carbon bond-forming reactions. |
| Transition Metal Catalysis | Chiral Ligand | Asymmetric hydrogenation, cross-coupling reactions. |
| Biocatalysis | Synthetic Precursor | Building block for enzyme-mimicking structures. |
Advanced Methodologies for High-Throughput Stereoselective Synthesis
The synthesis of enantiomerically pure compounds is crucial in many areas of chemistry. Developing advanced, high-throughput methods for the stereoselective synthesis of this compound and its analogs is a key area of future research. Chiral amino alcohols, which share functional similarities with this compound, are often used as chiral ligands or auxiliaries in asymmetric synthesis.
Biocatalytic approaches, using enzymes such as engineered amine dehydrogenases, offer a promising route for the asymmetric synthesis of chiral amines and amino alcohols. These enzymatic methods can provide high stereoselectivity under mild reaction conditions. Additionally, the development of automated platforms for high-throughput synthesis and screening is accelerating the discovery of new functional molecules. chemrxiv.org Applying such platforms to the synthesis of a diverse library of this compound derivatives would enable the rapid exploration of their chemical and biological properties, paving the way for new applications.
Deepening Fundamental Understanding of Complex Molecular Recognition Mechanisms
Molecular recognition, the specific interaction between two or more molecules, is fundamental to many biological and chemical processes. The structure of this compound, with its capacity for hydrogen bonding and electrostatic interactions, makes it an excellent model for studying these complex mechanisms.
The variation in intermolecular interactions can be studied by analyzing physicochemical properties in mixtures with other molecules. researchgate.net Computational methods, such as molecular docking, can predict how the compound might bind to biological targets like enzymes or receptors. For example, the dimethylamino group could form hydrogen bonds with key residues in an enzyme's active site. Experimental techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can then be used to quantify these binding affinities. A deeper understanding of how this compound interacts with other molecules at a fundamental level will be critical for its rational application in drug design, sensor technology, and materials science.
Q & A
Q. What are the recommended synthetic routes for 2-(dimethylamino)propanamide, and how can reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution using propionyl chloride and dimethylamine in anhydrous conditions. Key considerations:
- Use a molar ratio of 1:1.2 (propionyl chloride:dimethylamine) to minimize side products.
- Maintain temperatures below 0°C during initial mixing to suppress hydrolysis.
- Purify via recrystallization in ethyl acetate/hexane (3:1) to achieve >95% purity .
- Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze -NMR for peaks at δ 2.2–2.4 ppm (N(CH)) and δ 1.1–1.3 ppm (CH from propionamide backbone) .
- HPLC : Use a C18 column with a mobile phase of 70:30 acetonitrile/water (0.1% TFA) to assess purity.
- Mass Spectrometry : Confirm molecular ion peak at m/z 116.16 (CHNO) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow hazard mitigation strategies:
Q. How does the compound’s solubility profile affect experimental design?
- Methodological Answer : this compound is soluble in polar solvents (water, ethanol) but poorly soluble in non-polar solvents. For biological assays:
- Prepare stock solutions in PBS (pH 7.4) at 10 mM, filter-sterilize (0.22 µm), and store at -20°C.
- For organic-phase reactions, use DMSO or acetonitrile as co-solvents .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer : The compound serves as:
- A pharmacophore in designing kinase inhibitors; modify the dimethylamino group to enhance target binding .
- A chiral intermediate in asymmetric synthesis (e.g., for β-amino acid derivatives). Use enantioselective HPLC to resolve (R)- and (S)-forms .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Address discrepancies via:
- Dose-Response Replication : Test compounds across multiple concentrations (e.g., 1 nM–100 µM) in triplicate.
- Off-Target Screening : Use proteome-wide profiling (e.g., thermal shift assays) to identify non-specific interactions .
- Meta-Analysis : Compare datasets from PubChem BioAssay and ECHA to identify outliers .
Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?
- Methodological Answer : For chiral resolution:
Q. How do steric and electronic effects of the dimethylamino group influence reactivity in cross-coupling reactions?
- Methodological Answer : Investigate through:
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and steric hindrance .
- Kinetic Studies : Compare reaction rates with analogs (e.g., diethylamino derivatives) in Suzuki-Miyaura couplings .
Q. What analytical approaches detect and quantify degradation products of this compound under physiological conditions?
- Methodological Answer : Simulate degradation and analyze via:
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 37°C for 24–72 hours.
- LC-MS/MS : Use a Q-TOF instrument to identify degradation byproducts (e.g., propionic acid, dimethylamine) .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives targeting neurotransmitter receptors?
- Methodological Answer :
Follow a systematic workflow: - Scaffold Modification : Synthesize analogs with varied substituents (e.g., halogens, aryl groups) at the propionamide position.
- In Silico Docking : Use AutoDock Vina to predict binding affinities for dopamine D2 or serotonin 5-HT3 receptors .
- Functional Assays : Measure cAMP levels or calcium influx in HEK293 cells expressing target receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
